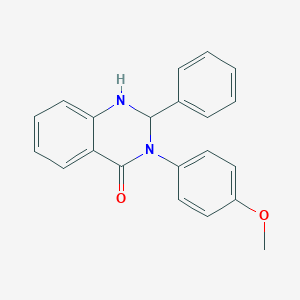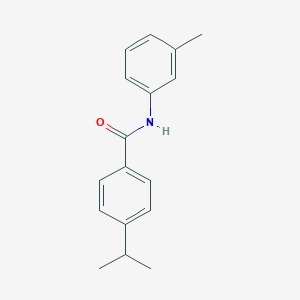
4-isopropyl-N-(3-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropyl-N-(3-methylphenyl)benzamide, also known as IMB-6, is a synthetic compound that belongs to the benzamide class of drugs. It is primarily used in scientific research to study the biochemical and physiological effects of its mechanism of action.
Mechanism Of Action
4-isopropyl-N-(3-methylphenyl)benzamide acts as an agonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the perception of pain and inflammation. By binding to TRPV1, 4-isopropyl-N-(3-methylphenyl)benzamide inhibits the influx of calcium ions, thereby reducing the release of neurotransmitters that signal pain and inflammation.
Biochemical And Physiological Effects
4-isopropyl-N-(3-methylphenyl)benzamide has been shown to have potent analgesic and anti-inflammatory effects in animal models. It has also been found to reduce the release of cytokines, which are involved in the inflammatory response. Additionally, 4-isopropyl-N-(3-methylphenyl)benzamide has been shown to have a protective effect on neurons, which may have implications for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 4-isopropyl-N-(3-methylphenyl)benzamide in lab experiments is its high potency and specificity for TRPV1. This allows for precise modulation of the channel's activity without affecting other ion channels. However, one limitation of using 4-isopropyl-N-(3-methylphenyl)benzamide is its low solubility in aqueous solutions, which may require the use of organic solvents that could potentially interfere with experimental results.
Future Directions
There are several potential future directions for the study of 4-isopropyl-N-(3-methylphenyl)benzamide. One area of research could be the development of new painkillers based on the structure of 4-isopropyl-N-(3-methylphenyl)benzamide. Another area of research could be the investigation of the effects of 4-isopropyl-N-(3-methylphenyl)benzamide on other physiological and biochemical processes beyond pain and inflammation. Additionally, the development of more soluble analogs of 4-isopropyl-N-(3-methylphenyl)benzamide could improve its utility in lab experiments.
Synthesis Methods
The synthesis of 4-isopropyl-N-(3-methylphenyl)benzamide involves the reaction of 4-isopropylaniline and 3-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of 4-isopropyl-N-(3-methylphenyl)benzamide as a white solid.
Scientific Research Applications
4-isopropyl-N-(3-methylphenyl)benzamide has been extensively used in scientific research to study its mechanism of action and its effects on various physiological and biochemical processes. It has been found to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new painkillers.
properties
CAS RN |
352677-10-2 |
|---|---|
Product Name |
4-isopropyl-N-(3-methylphenyl)benzamide |
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-(3-methylphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-12(2)14-7-9-15(10-8-14)17(19)18-16-6-4-5-13(3)11-16/h4-12H,1-3H3,(H,18,19) |
InChI Key |
ICAVFEYKPGUIJF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)
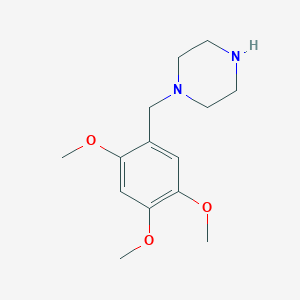

![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)

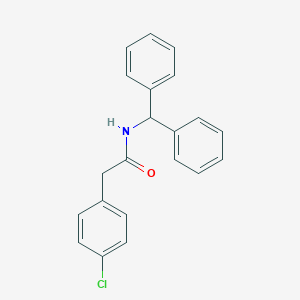
![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
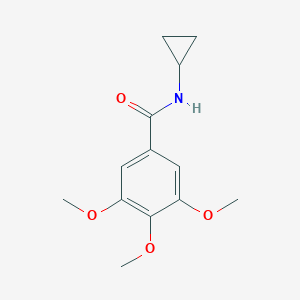
![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)
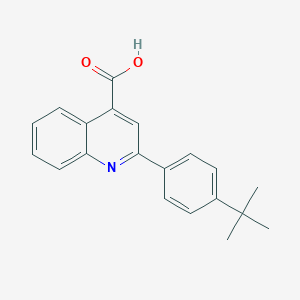
![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)
